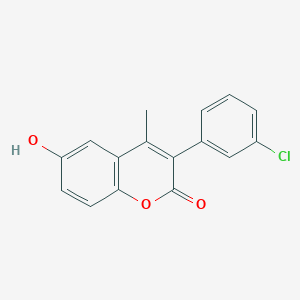

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one is a useful research compound. Its molecular formula is C16H11ClO3 and its molecular weight is 286.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Studies

Research on benzimidazole derivatives, including structural and spectroscopic studies, provides foundational knowledge applicable to understanding the properties and applications of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one. These studies, utilizing techniques like X-ray diffraction and NMR spectroscopy, highlight the significance of hydrogen bonding and π-π interactions in stabilizing compound structures. Such insights can inform the synthesis and application of related chromen-2-one compounds in various scientific fields (Saral, Özdamar, & Uçar, 2017).

Crystal Structure Analysis

The determination of crystal structures of chromen-2-one derivatives through X-ray crystallography reveals insights into the molecular arrangements and interactions within these compounds. For instance, studies on 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one help understand how p-p stacking and molecular geometry influence the physical properties and potential applications of similar compounds in material science and drug design (Manolov, Morgenstern, & Hegetschweiler, 2012).

Synthesis and Cytotoxic Activity

The synthesis and evaluation of cytotoxic activities of novel metal complexes derived from chlorophenyl compounds demonstrate the potential therapeutic applications of chromen-2-one derivatives. These studies provide insights into the anti-tumor properties and mechanism of action of these compounds, offering a pathway for the development of new cancer therapies (Aboelmagd et al., 2021).

Environmental Applications

Research on the adsorption mechanisms and dynamics of graphene oxide for the removal of chlorophenol-based environmental hormones highlights the environmental applications of related compounds. These studies, focusing on the interaction between chlorophenols and graphene oxide, can inform the development of effective methods for purifying water and soil contaminated with toxic organic compounds. Understanding the adsorption behavior and mechanisms can lead to the design of more efficient adsorbents for environmental cleanup efforts (Wei et al., 2019).

Wirkmechanismus

Target of Action

It shares structural similarities with carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is a known inhibitor of oxidative phosphorylation .

Mode of Action

Cccp, a structurally similar compound, acts as a protonophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

Cccp disrupts oxidative phosphorylation, a crucial process in cellular energy production .

Pharmacokinetics

A related compound was found to undergo extensive hepatic first-pass metabolism, leading to a high degree of liver targeting .

Result of Action

Cccp has been shown to cause the gradual destruction of living cells and death of the organism .

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-6-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTXAKVFCNXMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2983913.png)

![5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983921.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2983924.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983927.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983928.png)

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide](/img/structure/B2983934.png)

![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2983935.png)